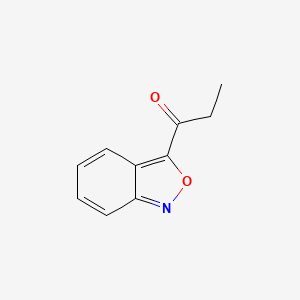

3-Propionyl-2,1-benzisoxazole

Beschreibung

3-Propionyl-2,1-benzisoxazole is an acyl-substituted derivative of the 2,1-benzisoxazole scaffold, characterized by a propionyl group (-COCH₂CH₃) at the 3-position. The 2,1-benzisoxazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and versatility in drug design, particularly in neurological and antiparasitic applications .

Eigenschaften

Molekularformel |

C10H9NO2 |

|---|---|

Molekulargewicht |

175.18 g/mol |

IUPAC-Name |

1-(2,1-benzoxazol-3-yl)propan-1-one |

InChI |

InChI=1S/C10H9NO2/c1-2-9(12)10-7-5-3-4-6-8(7)11-13-10/h3-6H,2H2,1H3 |

InChI-Schlüssel |

YDWKYECLNLURGV-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=C2C=CC=CC2=NO1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Propionyl-2,1-benzisoxazole, their synthesis routes, yields, and biological activities:

Key Insights from the Comparison:

Synthetic Flexibility :

- Acylated derivatives (e.g., 3-acyl) are synthesized via Friedlander reactions or photochemical methods, with yields highly dependent on substituents and reaction conditions. For example, 3-phenyl derivatives achieve higher yields (66%) compared to methyl-substituted analogs (10% in low-yielding routes) .

- Photochemical routes (e.g., azide cyclization) offer regioselectivity but require optimization of bases (e.g., NaOH) to improve yields (up to 40%) .

Biological Activity: Acylated Derivatives: The 3-acyl group enhances antiparasitic potency. For instance, 3-acyl-2,1-benzisoxazole exhibits nanomolar activity against Plasmodium falciparum, likely due to improved membrane permeability from the lipophilic acyl group . Halogenated Derivatives: 5-Chloro-3-phenyl-2,1-benzisoxazole demonstrates CNS-targeted applications (e.g., GABA receptor modulation), attributed to the electron-withdrawing Cl group stabilizing receptor interactions . Phenyl Derivatives: 3-Phenyl substitution is critical for PPAR-γ agonist activity, with molecular docking showing strong binding affinity (-7.06 kcal/mol) .

Metabolic Stability :

- Acylated and halogenated derivatives show enhanced metabolic stability compared to unsubstituted benzisoxazoles, making them favorable for drug development .

Challenges: Low yields in certain routes (e.g., 10% for methyl-substituted analogs) highlight the need for alternative strategies like inverse addition or organolithium reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.